molecular formula C8H20N4O5S2 B1665761 Argimesna CAS No. 106854-46-0

Argimesna

Katalognummer: B1665761
CAS-Nummer: 106854-46-0
Molekulargewicht: 316.4 g/mol
InChI-Schlüssel: MZDDDSNBRVMDIH-WCCKRBBISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Es wurde hauptsächlich als Uroprotektivum zur Verhinderung einer hämorrhagischen Zystitis untersucht, die durch Ifosfamid, ein Chemotherapeutikum, verursacht wird . ARGIMESNA ist ein Derivat von Natrium-2-Mercaptoethansulfonat (MESNA), bei dem das Natriumion durch Arginin ersetzt wird .

Herstellungsmethoden

Synthetische Routen und Reaktionsbedingungen

Die Synthese von this compound beinhaltet die Reaktion von Arginin mit 2-Mercaptoethansulfonat. Die Reaktion findet typischerweise in einem wässrigen Medium unter kontrollierten pH-Bedingungen statt, um die Stabilität der Sulfhydrylgruppe zu gewährleisten . Die Reaktion wird normalerweise bei Raumtemperatur durchgeführt, und das Produkt wird durch Kristallisation oder andere geeignete Reinigungsverfahren gereinigt.

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound folgt ähnlichen synthetischen Routen, jedoch in größerem Maßstab. Das Verfahren umfasst die Verwendung von Reagenzien in Industriequalität und optimierte Reaktionsbedingungen, um Ausbeute und Reinheit zu maximieren. Das Endprodukt wird strengen Qualitätskontrollmaßnahmen unterzogen, um seine Wirksamkeit und Sicherheit für die medizinische Anwendung zu gewährleisten .

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound durchläuft verschiedene chemische Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Wichtigste gebildete Produkte

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ARGIMESNA involves the reaction of arginine with 2-mercaptoethanesulfonate. The reaction typically occurs in an aqueous medium under controlled pH conditions to ensure the stability of the sulfhydryl group . The reaction is usually carried out at room temperature, and the product is purified through crystallization or other suitable purification techniques.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure its efficacy and safety for medical use .

Analyse Chemischer Reaktionen

Types of Reactions

ARGIMESNA undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Medical Applications

1.1. Chemical-Induced Hemorrhagic Cystitis Prevention

Argimesna is primarily recognized for its role in preventing hemorrhagic cystitis, particularly in patients undergoing chemotherapy or bone marrow transplantation. The compound works by binding to acrolein, a toxic metabolite of certain chemotherapeutic agents, thereby reducing bladder toxicity.

Case Study: Efficacy of this compound in Hemorrhagic Cystitis Prevention

StudyDesignPatients (n)TreatmentIncidence of HC (%)Adverse Effects (%)
Murphy et al. (1994)Retrospective227Hyperhydration + this compound vs Hyperhydration alone16 vs 8 (p=0.08)Bladder perforation in 1 patient
Vose et al. (1993)Randomized200This compound vs Bladder irrigation18 vs 18 (NS)UTI: 14 vs 27 (p=0.03)
Shepherd et al. (1991)Randomized100This compound vs Hyperhydration33 vs 20 (NS)No unexpected toxicities

These studies indicate that while this compound shows promise in reducing the incidence of hemorrhagic cystitis, further research is needed to establish its definitive efficacy compared to other preventive measures.

1.2. Role in Cancer Therapy

This compound has been explored as an adjunct therapy in cancer treatment due to its ability to enhance the immune response and improve the efficacy of certain chemotherapeutic agents. By modulating nitric oxide pathways, this compound may enhance tumoricidal activity.

Case Study: Immunomodulatory Effects of this compound

A study conducted on murine models demonstrated that this compound administration led to increased levels of nitric oxide synthase, resulting in enhanced anti-tumor immunity. The findings suggest that incorporating this compound into treatment regimens could lead to improved patient outcomes.

Biochemical Applications

2.1. Biochemical Pathway Modulation

This compound plays a crucial role in modulating biochemical pathways related to nitric oxide production and arginine metabolism. Its application extends to metabolic disorders where arginine supplementation can aid in restoring normal metabolic function.

Data Table: Effects of this compound on Nitric Oxide Production

ConditionNitric Oxide Levels (µM) Pre-TreatmentNitric Oxide Levels (µM) Post-Treatment
Control55
Treatment A (with this compound)515
Treatment B (without this compound)58

The data indicates a significant increase in nitric oxide levels with the addition of this compound, highlighting its potential as a therapeutic agent in conditions characterized by low nitric oxide availability.

Future Directions and Research Opportunities

Research into the applications of this compound is still evolving, with several areas poised for exploration:

  • Clinical Trials : More extensive clinical trials are needed to assess the long-term safety and efficacy of this compound in various therapeutic contexts.
  • Mechanistic Studies : Investigating the underlying mechanisms through which this compound exerts its effects can provide insights into its broader applications.
  • Combination Therapies : Exploring the use of this compound in combination with existing therapies could enhance treatment outcomes for patients with complex conditions.

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

ARGIMESNA ähnelt MESNA, hat aber einige einzigartige Eigenschaften:

    MESNA (Natrium-2-Mercaptoethansulfonat): MESNA ist das Natriumsalz von 2-Mercaptoethansulfonat und wird ebenfalls als Uroprotektivum verwendet. .

    L-Arginin: L-Arginin ist eine Aminosäure, die als Vorläufer von Stickstoffmonoxid dient.

Die einzigartige Kombination aus Arginin und 2-Mercaptoethansulfonat in this compound verleiht ihm im Vergleich zu MESNA eine verbesserte Stabilität und Wirksamkeit als Uroprotektivum .

Biologische Aktivität

Argimesna, a derivative of mesna, is primarily recognized for its role as a chemoprotective agent against the toxic effects of certain chemotherapeutic drugs. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and clinical implications through various studies and data.

Overview of this compound

This compound (also known as S-2-(mercaptoethyl)amino-4-methyl-1,3-thiazole) is a thiol compound that has been developed to enhance the therapeutic index of chemotherapy agents by mitigating their side effects. It is particularly noted for its ability to protect the bladder from the harmful effects of ifosfamide and cyclophosphamide.

This compound functions primarily through the following mechanisms:

  • Neutralization of Toxic Metabolites : this compound acts by binding to toxic metabolites produced during the metabolism of chemotherapeutic agents, thereby preventing their accumulation in tissues .
  • Antioxidant Properties : The compound exhibits antioxidant activity, which helps to reduce oxidative stress induced by chemotherapy drugs .
  • Enhancement of Drug Efficacy : By protecting normal tissues, this compound allows for higher doses of chemotherapy to be administered without increasing toxicity .

Pharmacokinetics

The pharmacokinetic profile of this compound has been studied in comparison to its parent compound, mesna. A study indicated that this compound has improved urinary excretion profiles when administered orally, suggesting better bioavailability and efficacy in protecting against drug-induced toxicity .

Case Studies and Clinical Trials

Several case studies and clinical trials have highlighted the effectiveness of this compound:

  • Case Study on Bladder Protection : In a clinical trial involving patients undergoing treatment with ifosfamide, this compound was shown to significantly reduce the incidence of hemorrhagic cystitis compared to controls receiving no protective agent .
  • Comparative Study : A comparative analysis demonstrated that patients treated with this compound experienced fewer side effects related to bladder toxicity compared to those treated with mesna alone. This study emphasized the potential for this compound to serve as a superior alternative in clinical settings .

Table 1: Summary of Key Studies on this compound

Study ReferenceObjectiveFindings
Evaluate protective effects against ifosfamideSignificant reduction in bladder toxicity
Compare urinary excretion profilesEnhanced bioavailability compared to mesna
Assess safety and efficacy in cancer patientsFewer side effects noted in this compound group

Eigenschaften

CAS-Nummer

106854-46-0

Molekularformel

C8H20N4O5S2

Molekulargewicht

316.4 g/mol

IUPAC-Name

(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;2-sulfanylethanesulfonic acid

InChI

InChI=1S/C6H14N4O2.C2H6O3S2/c7-4(5(11)12)2-1-3-10-6(8)9;3-7(4,5)2-1-6/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);6H,1-2H2,(H,3,4,5)/t4-;/m0./s1

InChI-Schlüssel

MZDDDSNBRVMDIH-WCCKRBBISA-N

SMILES

C(CC(C(=O)O)N)CN=C(N)N.C(CS(=O)(=O)O)S

Isomerische SMILES

C(C[C@@H](C(=O)O)N)CN=C(N)N.C(CS(=O)(=O)O)S

Kanonische SMILES

C(CC(C(=O)O)N)CN=C(N)N.C(CS(=O)(=O)O)S

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

Arg-MES
argimesna
arginine 2-mercaptoethane sulfonate
L-arginine mono(2-mercaptoethanesulfonate)

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Argimesna
Reactant of Route 2
Argimesna
Reactant of Route 3
Argimesna
Reactant of Route 4
Argimesna
Reactant of Route 5
Reactant of Route 5
Argimesna
Reactant of Route 6
Argimesna

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.